molecular formula C18H19ClN2O2 B2526186 N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide CAS No. 330592-09-1

N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide

Cat. No.: B2526186
CAS No.: 330592-09-1
M. Wt: 330.81
InChI Key: VPUFRNLVGSNQKQ-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenethyl group and an ethylphenyl group attached to the oxalamide core

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 2-ethylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorophenethylamine+2-ethylphenyl isocyanateThis compound\text{4-chlorophenethylamine} + \text{2-ethylphenyl isocyanate} \rightarrow \text{this compound} 4-chlorophenethylamine+2-ethylphenyl isocyanate→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of oxides and chlorinated by-products.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted phenethyl derivatives.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-(2-methylphenyl)oxalamide
  • N1-(4-chlorophenethyl)-N2-(2-isopropylphenyl)oxalamide
  • N1-(4-chlorophenethyl)-N2-(2-tert-butylphenyl)oxalamide

Uniqueness

N1-(4-chlorophenethyl)-N2-(2-ethylphenyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-2-14-5-3-4-6-16(14)21-18(23)17(22)20-12-11-13-7-9-15(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUFRNLVGSNQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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